REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[C:4]([CH2:11][CH2:12][CH3:13])[CH:3]=1.N>CO.[Ni]>[NH2:10][CH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([CH3:1])=[CH:3][C:4]=1[CH2:11][CH2:12][CH3:13]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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CC1=CC(=C(C(N1)=O)C#N)CCC
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Name
|
|
Quantity
|
750 mL
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Type
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reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature under hydrogen pressure (60 psi) for 48 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite pad
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Type
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WASH
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Details
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washed with methanol (250 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
to afford the crude product (5.1 g)
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Type
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CUSTOM
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Details
|
The crude product was purified by column chromatography
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Type
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ADDITION
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Details
|
treated with methanolic NH3, (eluant: 0-25% methanol in DCM)
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Type
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CUSTOM
|
Details
|
isolated
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Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1CCC)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |